![molecular formula C18H23N3O6S B2831668 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034423-70-4](/img/structure/B2831668.png)
4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The receptor is involved in a variety of physiological processes, including regulation of cardiac function, modulation of neurotransmitter release, and control of blood flow. The discovery of DPCPX has provided researchers with a valuable tool for studying the function of the adenosine A1 receptor.
Scientific Research Applications
- The compound’s ability to inhibit DNA synthesis and disrupt cell division makes it a valuable candidate for cancer therapy .
- Combinatorial approaches aim to improve therapeutic outcomes by either increasing efficacy as monotherapy or minimizing side effects .
- Researchers investigate its potential as an antimetabolite, which interferes with nucleotide synthesis and disrupts cancer cell growth .
Anticancer Therapeutics
Combination Therapy Enhancement
Antimetabolite Research
Nucleoside Diphosphate Reductase Inhibition
Immunomodulation and L-Asparaginase Activity
Prodrug Development
properties
IUPAC Name |
4-[4-(3,5-dioxomorpholin-4-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-19(2)28(25,26)15-5-3-13(4-6-15)18(24)20-9-7-14(8-10-20)21-16(22)11-27-12-17(21)23/h3-6,14H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEWWDVTGVESDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
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